1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Medicinal Chemistry Chemical Probe Design Library Screening

1-(4-Bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1326904-76-0) is a heterocyclic small molecule (C₁₃H₁₁BrN₄O, MW 319.16 g/mol) built on the pyrazolo[3,4-d]pyrimidin-4-one scaffold. This scaffold is a recognized privileged structure in kinase inhibitor discovery, with established derivatives targeting cyclin-dependent kinases (CDKs) , phosphodiesterases (PDEs) , and reportedly the PIM kinase family (PIM1/2/3).

Molecular Formula C13H11BrN4O
Molecular Weight 319.162
CAS No. 1326904-76-0
Cat. No. B2722489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS1326904-76-0
Molecular FormulaC13H11BrN4O
Molecular Weight319.162
Structural Identifiers
SMILESCCN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)Br
InChIInChI=1S/C13H11BrN4O/c1-2-17-8-15-12-11(13(17)19)7-16-18(12)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3
InChIKeyPXTWZOOEXUUVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1326904-76-0): Procurement-Ready Identity and Scaffold Context


1-(4-Bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1326904-76-0) is a heterocyclic small molecule (C₁₃H₁₁BrN₄O, MW 319.16 g/mol) built on the pyrazolo[3,4-d]pyrimidin-4-one scaffold . This scaffold is a recognized privileged structure in kinase inhibitor discovery, with established derivatives targeting cyclin-dependent kinases (CDKs) [1], phosphodiesterases (PDEs) [2], and reportedly the PIM kinase family (PIM1/2/3). The compound bears a 4-bromophenyl substituent at N1 and an ethyl group at N5—two structural features that jointly differentiate it from other 1-aryl-pyrazolo[3,4-d]pyrimidin-4-ones in both physicochemical properties and synthetic handles for further derivatization.

Why Generic 1-Aryl-Pyrazolo[3,4-d]pyrimidin-4-ones Cannot Substitute for 1-(4-Bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one


The pyrazolo[3,4-d]pyrimidin-4-one scaffold is exquisitely sensitive to substitution pattern: the electronic character and position of the N1-aryl group, combined with the presence and nature of the N5-alkyl substituent, govern both the compound's target engagement profile and its synthetic tractability. The 4-bromophenyl group at N1 provides a heavy-atom tag for X-ray crystallographic phasing and a halogen-bond donor that can enhance target binding affinity relative to chloro or unsubstituted phenyl analogs [1]. The N5-ethyl group is not inert—it serves as the sole site for selective alkylation in the presence of DMF/NaHCO₃, enabling modular derivatization without protecting-group chemistry, as demonstrated by Severina et al. [2]. Substituting with the non-ethylated analog (CAS 864872-05-9) forfeits this synthetic handle entirely, while switching to the 2-chlorophenyl variant alters both lipophilicity (ΔlogP ≈ 0.4–0.6 units estimated from halogen π-contributions) and the geometry of the N1-aryl dihedral angle, which can shift kinase selectivity profiles [3]. These differences are not cosmetic—they determine whether the compound functions as a productive chemical probe or a false-negative in a screening cascade.

Quantitative Differentiation Evidence: 1-(4-Bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Versus Closest Analogs


Molecular Weight Differentiation from the Non-Ethylated Parent Analog

The 5-ethyl substituent on 1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one increases the molecular weight by 28.05 Da relative to the non-ethylated parent compound 1-(4-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 864872-05-9, C₁₁H₇BrN₄O, MW 291.11). This mass increment carries practical significance: in SPR and ITC-based binding assays, a >25 Da mass difference improves signal-to-noise discrimination for fragment and low-affinity ligand detection; in cellular target engagement studies, it provides a distinct isotopic envelope for MS-based proteomics when compared with the des-ethyl analog .

Medicinal Chemistry Chemical Probe Design Library Screening

N5-Ethyl as a Chemoselective Alkylation Handle Absent in N5-Unsubstituted Analogs

Severina et al. (2015) demonstrated that 1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones undergo selective alkylation exclusively at the N5 position when treated with N-aryl-α-chloroacetamides, 2-chloro-1-(4-arylpiperazin-1-yl)ethanone, or 2-chloro-N-(4-chlorobenzyl)acetamide in DMF/NaHCO₃, as confirmed by NMR and NOESY spectroscopy [1]. For 1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the N5 position is pre-occupied by an ethyl group, meaning that further alkylation at this site is blocked. This creates a binary experimental choice: the non-ethylated analog (CAS 864872-05-9) permits late-stage N5 diversification for SAR exploration, while the 5-ethyl compound serves as a pre-functionalized, 'locked' probe that eliminates a metabolic soft spot (N5-H) and precludes unwanted N5 reactivity in biological assays [2].

Synthetic Chemistry Derivatization Structure-Activity Relationship

Halogen-Substitution Comparison: 4-Bromophenyl vs. 2-Chlorophenyl at N1

The N1-aryl halogen identity and position are critical determinants of target binding in the pyrazolo[3,4-d]pyrimidin-4-one series. In the Bcr-Abl T315I mutant inhibitor series, the 4-bromo substituent on the N1-phenyl ring was explicitly identified as superior to other halogens (4-Cl, 4-F, 4-I) for binding to the T315I gatekeeper mutant, with computational studies attributing this to both optimal van der Waals contact and halogen-bond donation to the mutant's backbone carbonyl [1]. While this evidence comes from a related pyrazolo[3,4-d]pyrimidine sub-series (not directly the 5-ethyl-4-one), the scaffold-level inference is that 4-bromophenyl at N1 offers a binding advantage over 2-chlorophenyl for kinases harboring gatekeeper mutations or hydrophobic back-pocket residues. The 4-bromo vs. 2-chloro positional difference additionally alters the dihedral angle of the N1-aryl ring relative to the pyrazolo[3,4-d]pyrimidine plane, shifting the vector of the halogen into different sub-pockets [2].

Medicinal Chemistry Halogen Bonding Kinase Selectivity

Lipophilicity and Permeability Differentiation from the Des-Bromo Analog

The 4-bromophenyl substituent contributes approximately +0.8 to +1.0 logP units relative to an unsubstituted phenyl ring (Hansch π constant for Br = 0.86), directly increasing lipophilicity and passive membrane permeability compared to the des-bromo or 4-fluoro analogs. For CNS-targeted programs such as the anticonvulsant application explored by the Ukrainian team, this lipophilicity increment can be the difference between CNS penetration (optimal logP ~1.5–3.5) and exclusion [1]. Conversely, for peripheral target programs, the increased logP may elevate plasma protein binding and reduce free fraction—a trade-off that must be evaluated program-specifically.

Physicochemical Profiling CNS Drug Design Permeability

Recommended Application Scenarios for 1-(4-Bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Based on Evidence


Kinase Inhibitor Chemical Probe with Built-in Crystallographic Handle

The 4-bromophenyl group provides an anomalous scattering signal (f'' ≈ 0.9–1.5 e⁻ at Cu Kα) suitable for experimental phasing in protein–ligand co-crystallography, while the N5-ethyl group eliminates a potential metabolic and reactive liability (N5-H) that would otherwise confound cellular target engagement interpretation . Researchers developing PIM kinase or CDK chemical probes should prioritize this compound over the non-ethylated analog when co-crystal structures are planned, as the ethyl group's electron density can also serve as a fiducial marker for unambiguous ligand pose assignment in medium-resolution (2.5–3.2 Å) structures.

Anticonvulsant Lead Optimization with Pre-Validated CNS Scaffold

The Ukrainian research group has established the pyrazolo[3,4-d]pyrimidin-4-one scaffold as a viable anticonvulsant chemotype in pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models in mice [1]. The 4-bromophenyl-5-ethyl combination provides calculated physicochemical properties (MW 319, clogP ~2.5–3.0) within the preferred CNS drug space. This compound serves as a starting point for medicinal chemistry optimization, where the bromine atom can be replaced via Suzuki coupling for late-stage diversification while the ethyl group maintains metabolic stability relative to N5-H analogs.

Biophysical Assay Development Requiring Enhanced SPR/MS Sensitivity

With a molecular mass of 319 Da—28 Da heavier than the non-ethylated parent—this compound generates higher SPR response units (RU) per unit mass immobilized, improving the signal-to-noise ratio for low-molecular-weight ligand screening by approximately 10% relative to the 291 Da analog [2]. In mass spectrometry-based target engagement (CETSA-MS or thermal proteome profiling), the distinctive bromine isotopic signature (¹:¹ ⁷⁹Br:⁸¹Br doublet) provides unambiguous compound identification in complex proteomic samples, a feature absent in chloro or fluoro analogs.

Selective N5-Alkylated Building Block for Parallel SAR Libraries

For medicinal chemistry groups building focused libraries around the pyrazolo[3,4-d]pyrimidin-4-one core, this compound represents a 'capped' variant where the N5 position is pre-functionalized. Severina et al. showed that N5-unsubstituted analogs react selectively at N5 under mild alkylation conditions [1]. Procuring both the 5-ethyl compound and the N5-H analog (CAS 864872-05-9) enables a matched-pair SAR analysis to deconvolute the contribution of N5 substitution to potency, selectivity, and pharmacokinetics—an experimental design impossible with only one member of the pair.

Quote Request

Request a Quote for 1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.